molecular formula C17H21N2O2+ B1227400 Tropisetron cation

Tropisetron cation

Cat. No.: B1227400
M. Wt: 285.36 g/mol
InChI Key: ZNRGQMMCGHDTEI-FUNVUKJBSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tropisetron(1+) is an organic cation that is the conjugate acid of tropisetron, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a tropisetron.

Scientific Research Applications

  • Anti-Inflammatory Effects in Inflammatory Diseases :

    • Tropisetron has shown anti-inflammatory effects in a model of experimental colitis in rats, suggesting potential in treating inflammatory bowel disease (IBD) (Mousavizadeh et al., 2009).
    • It inhibits T cell activation in chronic inflammatory diseases by targeting the calcineurin pathway, indicating its potential in managing inflammatory conditions (Vega et al., 2005).
  • Neuroprotective and Cognitive Enhancing Effects :

    • Tropisetron showed neuroprotective effects against glutamate-induced excitotoxicity, suggesting potential therapeutic applications in neurodegenerative disorders (Swartz et al., 2013).
    • It improved cognitive deficits in mice following social isolation stress, indicating its potential use in mood and cognitive disorders (Haj-Mirzaian et al., 2016).
  • Cardioprotective Effects :

    • Tropisetron attenuates cardiac injury following trauma-hemorrhage, suggesting its potential use in cardioprotection (Liu et al., 2012).
  • Mitigating Oxidative Stress and Inflammation :

    • The drug protects against brain aging by attenuating oxidative stress, apoptosis, and inflammation, highlighting its role in age-related neurodegenerative conditions (Mirshafa et al., 2020).
  • Other Potential Applications :

    • It has been studied for its effects on the treatment of Alzheimer's disease, stroke, and other conditions related to oxidative stress and inflammation (Rahimian et al., 2013).

Properties

Molecular Formula

C17H21N2O2+

Molecular Weight

285.36 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/p+1/t11-,12+,13?

InChI Key

ZNRGQMMCGHDTEI-FUNVUKJBSA-O

Isomeric SMILES

C[NH+]1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Canonical SMILES

C[NH+]1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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